molecular formula C10H12N2O3 B2913485 2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid CAS No. 2091952-95-1

2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid

Cat. No. B2913485
CAS RN: 2091952-95-1
M. Wt: 208.217
InChI Key: BNRIPCXHJFTJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C10H12N2O3 . It is also known by its CAS number 2091952-95-1 . The compound’s structure features a pyrimidine ring substituted with a cyclobutylmethoxy group at the 2-position and a carboxylic acid group at the 4-position .

Scientific Research Applications

DNA Repair and Enzymatic Function

One fascinating application in scientific research regarding similar compounds involves the understanding of DNA repair mechanisms, particularly in the context of UV-induced DNA damage. A compound related to 2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid, cyclobutane pyrimidine dimers (CPDs), is a major type of DNA damage induced by UV radiation. DNA photolyase, an enzyme that repairs DNA, uses visible light energy to cleave the cyclobutane ring of the dimer, restoring the DNA to its original state. This mechanism highlights the crucial role of such compounds in studying DNA repair pathways and their potential applications in mitigating UV-induced damage (Sancar, 1994).

Antiviral Research

Compounds structurally related to 2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid have shown promise in antiviral research. For example, derivatives where cyclobutyl and cyclopentyl groups were introduced demonstrated significant antiviral potency against types A and B influenza virus. These findings suggest potential therapeutic applications of such compounds in the treatment of influenza virus infections (Hisaki et al., 1999).

Herbicidal Activity

Moreover, certain pyrimidines, including those with modifications at the 2-position and a cyclopropylmethoxy group at the 4-position, exhibit valuable herbicidal activity. This indicates the broader utility of such compounds in agricultural sciences, particularly in the development of herbicides for crop protection (Krämer, 1997).

Antitumor Agents

Transitioning from antiviral to antitumor applications, modifications of 2,4-diaminopyrimidine derivatives originally developed as antiviral agents resulted in compounds with potent activity against leukemia. These modifications include altering the alkyl group and ring size of the cycloalkyl group, highlighting the adaptability of these compounds in developing treatments for various diseases (Kimura et al., 2006).

Antioxidant Activity

Finally, novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives have been synthesized and evaluated for their antioxidant activity. Among these, certain derivatives showed promising antioxidant properties, suggesting potential for the development of antioxidant therapies (Asha et al., 2009).

properties

IUPAC Name

2-(cyclobutylmethoxy)pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-9(14)8-4-5-11-10(12-8)15-6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRIPCXHJFTJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=NC=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid

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